molecular formula C10H14N2O B8467492 1-(1H-pyrrol-2-ylmethyl)-2-piperidone

1-(1H-pyrrol-2-ylmethyl)-2-piperidone

Cat. No. B8467492
M. Wt: 178.23 g/mol
InChI Key: BYNFRFJRDIGXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-pyrrol-2-ylmethyl)-2-piperidone is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-(1H-pyrrol-2-ylmethyl)piperidin-2-one

InChI

InChI=1S/C10H14N2O/c13-10-5-1-2-7-12(10)8-9-4-3-6-11-9/h3-4,6,11H,1-2,5,7-8H2

InChI Key

BYNFRFJRDIGXOL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)CC2=CC=CN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 150 g of 5-[[(1H-pyrrol-2-yl)methylen]amino]pentanoate and 120 g of ethanol was hydrogenated at 3.105Pa and at ambient temperature with 3.3 g of platinum oxide. After the calculated amount of hydrogen was consumed, the catalyst was filtered off and the filtrate was evaporated. The residue was dissolved in dichloromethane and the organic phase was washed three times with a sodium hydroxide 3N solution. The product was distilled at 13.30 Pa (bp. 100-130° C. The residue was crystallized from cyclohexane and hexane. The product was filtered off and dried, yielding 193 g (100%) of 1-(1H-pyrrol-2-ylmethyl)-2-piperidone; mp. 105.8° C.
Name
5-[[(1H-pyrrol-2-yl)methylen]amino]pentanoate
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.